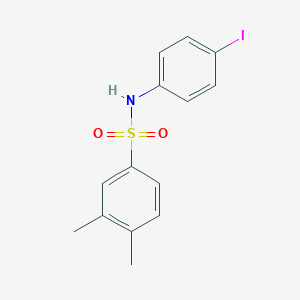
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide, also known as IDBS, is a chemical compound that has been used in scientific research for several years. It is a sulfonamide derivative that has been synthesized using a variety of methods. IDBS has been found to have several biochemical and physiological effects, making it useful for a wide range of research applications.
Mecanismo De Acción
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the production of bicarbonate, which is important for the maintenance of acid-base balance in the body. N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has also been found to inhibit the expression of HIF, a transcription factor that plays a key role in the response to hypoxia. This inhibition leads to a decrease in the expression of genes involved in angiogenesis and glycolysis, which are important for the survival of cells under hypoxic conditions.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate. This can lead to a decrease in the pH of the blood, which can have several physiological effects. N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has also been found to inhibit the expression of HIF, leading to a decrease in the expression of genes involved in angiogenesis and glycolysis. This can have an impact on the growth and survival of cells under hypoxic conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and it has been found to be effective in the inhibition of carbonic anhydrase and the expression of HIF. However, there are also limitations to the use of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide in lab experiments. It has been found to be relatively non-specific in its inhibition of carbonic anhydrase isoforms, which can make it difficult to use in certain experiments. Additionally, the effects of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide on cell lines can vary depending on the cell type and the concentration used.
Direcciones Futuras
There are several future directions for research involving N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of carbonic anhydrase isoforms. Another area of interest is the study of the effects of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide on other enzymes and pathways involved in cancer and hypoxia. Additionally, the development of new methods for the synthesis of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide and other sulfonamide derivatives could lead to the discovery of new compounds with unique properties.
Métodos De Síntesis
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been synthesized using several methods, including the reaction of 4-iodoaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Other methods include the reaction of 4-iodoaniline with 3,4-dimethylbenzenesulfonyl isocyanate, and the reaction of 4-iodoaniline with 3,4-dimethylbenzene sulfonamide in the presence of a base. The purity of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been used in scientific research for several years due to its unique properties. It has been found to be a useful tool in the study of enzyme inhibition, particularly in the field of carbonic anhydrase inhibition. N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has also been used in the study of hypoxic conditions, as it has been found to inhibit the expression of hypoxia-inducible factor (HIF) in certain cell lines. Additionally, N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been used in the study of cancer, as it has been found to inhibit the proliferation of cancer cells in vitro.
Propiedades
Fórmula molecular |
C14H14INO2S |
|---|---|
Peso molecular |
387.24 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |
Clave InChI |
CBFBELOLQUJTCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















